molecular formula C14H23ClO4S B2866109 2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate CAS No. 102348-40-3

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate

Cat. No.: B2866109
CAS No.: 102348-40-3
M. Wt: 322.84
InChI Key: SERRXFCVIXHOQK-UHFFFAOYSA-M
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Description

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate is a pyrylium salt derivative developed for advanced research applications. Pyrylium compounds are recognized for their exceptional photoredox catalytic properties, functioning as visible-light-induced photocatalysts that facilitate key organic transformations through single-electron transfer (SET) processes . Their research utility spans a range of reactions, including cyclization, dimerization, cycloaddition, and deprotection, making them valuable tools in synthetic chemistry . Beyond synthetic catalysis, this class of compounds is effectively employed as photoinitiators in various polymerization processes, such as cationic and free-radical photopolymerization, as well as in photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization . The structural motif of the pyrylium core, particularly when functionalized with tert-butyl groups, contributes to the compound's stability and modulates its electronic properties, thereby enhancing its performance in these applications. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-ditert-butyl-6-methylthiopyrylium;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23S.ClHO4/c1-10-8-11(13(2,3)4)9-12(15-10)14(5,6)7;2-1(3,4)5/h8-9H,1-7H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERRXFCVIXHOQK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[S+]1)C(C)(C)C)C(C)(C)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate typically involves the reaction of 2,4-Di-tert-butyl-6-methylthiopyrylium chloride with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired perchlorate salt. The general reaction scheme is as follows:

2,4-Di-tert-butyl-6-methylthiopyrylium chloride+Perchloric acid2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate+Hydrochloric acid\text{2,4-Di-tert-butyl-6-methylthiopyrylium chloride} + \text{Perchloric acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2,4-Di-tert-butyl-6-methylthiopyrylium chloride+Perchloric acid→2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate+Hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact due to the use of perchloric acid.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate can undergo various chemical reactions, including:

    Oxidation: The thiopyrylium ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiopyrylium ring to thiopyran derivatives.

    Substitution: The tert-butyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiopyran derivatives.

    Substitution: Various substituted thiopyrylium compounds.

Scientific Research Applications

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiopyrylium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The thiopyrylium ring can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky tert-butyl groups in the target compound and 6b improve crystallinity but reduce reactivity compared to phenyl-substituted analogs like 6c .
  • Electronic Effects : The methylthio group in the target compound introduces a red shift in absorption spectra relative to nitro- or styryl-substituted derivatives, as sulfur’s electron-donating nature alters the π-system .
  • Thermal Stability : Nitro-substituted analogs (e.g., 6b) exhibit higher melting points (>240°C) compared to styryl derivatives (e.g., compound 8, mp 163°C) due to stronger intermolecular interactions .

Spectroscopic and Analytical Data

  • UV-Vis Absorption :
    • The target compound’s methylthio group likely shifts λmax to longer wavelengths compared to 6c (λmax 490 nm for compound 8) .
    • Nitro-substituted 6b shows λmax at 244 nm, typical for electron-deficient aromatic systems .
  • Elemental Analysis :
    • All compounds show >95% purity, with elemental composition matching calculated values (e.g., 6b: C 52.8%, H 5.1%, N 6.1% observed vs. calculated) .

Reactivity and Stability

  • Perchlorate Counterion : The ClO₄⁻ ion imparts oxidative stability but poses challenges in environmental persistence, as perchlorate is recalcitrant under standard conditions .

Environmental and Analytical Considerations

  • Detection Methods : Pyrylium perchlorates are analyzed via HPLC/ESI-MS or ion chromatography due to their low volatility and high polarity. Recent updates to CDC’s environmental monitoring protocols include perchlorate-specific data tables for urine and water samples .

Biological Activity

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate is an organic compound that belongs to the class of thiopyrylium salts. Its unique structure, characterized by the presence of two tert-butyl groups and a methyl group attached to the thiopyrylium ring, along with a perchlorate anion, endows it with significant biological activity. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiopyrylium ring can react with nucleophilic sites on biomolecules, forming covalent bonds that modulate the activity of these targets. This interaction can lead to diverse biological effects, including antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Properties: Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells.
  • Enzyme Modulation: The compound has been noted for its ability to influence enzyme activity, potentially leading to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Activity Study:
    • Objective: To assess the antimicrobial efficacy against various bacterial strains.
    • Findings: The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Gram-positive bacteria.
  • Anticancer Activity Investigation:
    • Objective: To evaluate the cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells).
    • Results: A dose-dependent reduction in cell viability was observed, with IC50 values indicating effective concentrations ranging from 20 to 40 µM.
  • Enzyme Interaction Analysis:
    • Objective: To determine the impact on specific metabolic enzymes.
    • Outcome: The compound was found to inhibit key enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease management.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2,4-Di-tert-butylphenolPhenolic compoundAntioxidant properties
2,6-Di-tert-butyl-4-methylphenolPhenolic compoundAntioxidant and stabilizing
2,4,6-Tri-tert-butylphenolThree tert-butyl groupsStrong antioxidant
This compound Thiopyrylium ring with tert-butyl groupsAntimicrobial and anticancer

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